

# Spectroscopic and Synthetic Profile of 1,1-Dimethyl-4-nitrocyclohexane: A Technical Guide

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## Compound of Interest

Compound Name: 1,1-Dimethyl-4-nitrocyclohexane

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## Introduction

**1,1-Dimethyl-4-nitrocyclohexane** (CAS No. 2172032-17-4; Molecular Weight: 157.21 g/mol ) is a saturated carbocyclic compound featuring a nitro functional group.[1] While this compound is cataloged, a comprehensive, publicly available dataset of its experimental spectroscopic properties is limited. This guide provides a detailed overview of its predicted spectroscopic data based on the analysis of precursor and analogous molecules. Furthermore, it outlines a plausible synthetic route and standard experimental protocols for its characterization, serving as a foundational resource for researchers. The presence of the gem-dimethyl group at the C-1 position offers a fixed point for conformational studies of the C-4 nitro group.[1]

## Predicted and Expected Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) data and expected Infrared (IR) and Mass Spectrometry (MS) characteristics for **1,1-Dimethyl-4-nitrocyclohexane**. These predictions are derived from the known spectral data of 1,1-dimethylcyclohexane and nitrocyclohexane.

### Table 1: Predicted <sup>1</sup>H NMR Spectroscopic Data

Predicted for a solution in CDCl<sub>3</sub>.

Protons	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Integration
CH <sub>3</sub> (C1)	~ 0.9 - 1.1	Singlet	6H
CH <sub>2</sub> (C2, C6 - axial)	~ 1.2 - 1.4	Multiplet	2H
CH <sub>2</sub> (C2, C6 - equatorial)	~ 1.5 - 1.7	Multiplet	2H
CH <sub>2</sub> (C3, C5 - axial)	~ 1.8 - 2.0	Multiplet	2H
CH <sub>2</sub> (C3, C5 - equatorial)	~ 2.2 - 2.4	Multiplet	2H
CH (C4)	~ 4.3 - 4.5	Multiplet	1H

## Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data

Predicted for a solution in CDCl<sub>3</sub>.

Carbon Atom	Predicted Chemical Shift (ppm)
C1	~ 30 - 35
C2, C6	~ 35 - 40
C3, C5	~ 25 - 30
C4	~ 80 - 85
CH <sub>3</sub>	~ 25 - 30

## Table 3: Expected Infrared (IR) Spectroscopy Data

Functional Group	Expected Absorption Range (cm <sup>-1</sup> )	Intensity
N-O (asymmetric stretch)	~ 1550 - 1530	Strong
N-O (symmetric stretch)	~ 1380 - 1360	Strong
C-H (sp <sup>3</sup> stretch)	~ 2950 - 2850	Strong
C-H (bend)	~ 1470 - 1450	Medium

## Table 4: Expected Mass Spectrometry (MS) Data

Based on Electron Ionization (EI).

m/z	Proposed Fragment	Notes
157	[M] <sup>+</sup>	Molecular Ion
142	[M - CH <sub>3</sub> ] <sup>+</sup>	Loss of a methyl radical
111	[M - NO <sub>2</sub> ] <sup>+</sup>	Loss of the nitro group
97	[C <sub>7</sub> H <sub>13</sub> ] <sup>+</sup>	Further fragmentation
83	[C <sub>6</sub> H <sub>11</sub> ] <sup>+</sup>	Cyclohexyl ring fragment
55	[C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>	Further fragmentation

## Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of **1,1-Dimethyl-4-nitrocyclohexane** are provided below.

### Synthesis Protocol: Nitration of 1,1-Dimethylcyclohexane

This protocol describes a plausible method for the synthesis of **1,1-Dimethyl-4-nitrocyclohexane** via the nitration of 1,1-dimethylcyclohexane.[\[1\]](#)

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add 1,1-dimethylcyclohexane and a suitable solvent such as dichloromethane.
- **Nitrating Agent Preparation:** In a separate beaker, carefully prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid in a 1:1 ratio, keeping the mixture in an ice bath to control the temperature.
- **Reaction:** Cool the flask containing the 1,1-dimethylcyclohexane solution in an ice bath. Slowly add the nitrating mixture dropwise from the dropping funnel with vigorous stirring. Maintain the reaction temperature below 10°C.
- **Reaction Monitoring:** After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- **Workup:** Once the reaction is complete, carefully pour the mixture over crushed ice and water. Separate the organic layer.
- **Neutralization and Extraction:** Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.
- **Purification:** Remove the solvent under reduced pressure. Purify the crude product using column chromatography on silica gel with a hexane/ethyl acetate gradient to obtain pure **1,1-Dimethyl-4-nitrocyclohexane**.

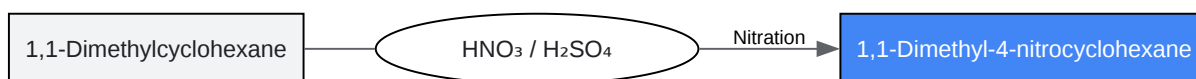
## Spectroscopic Characterization Protocol

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
  - Prepare a sample by dissolving approximately 5-10 mg of the purified product in about 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
  - Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a 400 MHz or higher field NMR spectrometer.
  - Process the spectra to determine chemical shifts, coupling constants, and integrations.
- **Infrared (IR) Spectroscopy:**

- Obtain the IR spectrum of the neat liquid product using a Fourier Transform Infrared (FTIR) spectrometer with Attenuated Total Reflectance (ATR) accessory.
- Alternatively, a thin film can be prepared on a salt plate (e.g., NaCl or KBr).
- Identify the characteristic absorption bands, particularly for the nitro group and C-H bonds.
- Mass Spectrometry (MS):
  - Introduce a diluted sample of the product into a mass spectrometer, typically using a GC-MS system for separation and analysis.
  - Use Electron Ionization (EI) at 70 eV.
  - Analyze the resulting mass spectrum to identify the molecular ion peak and the fragmentation pattern.

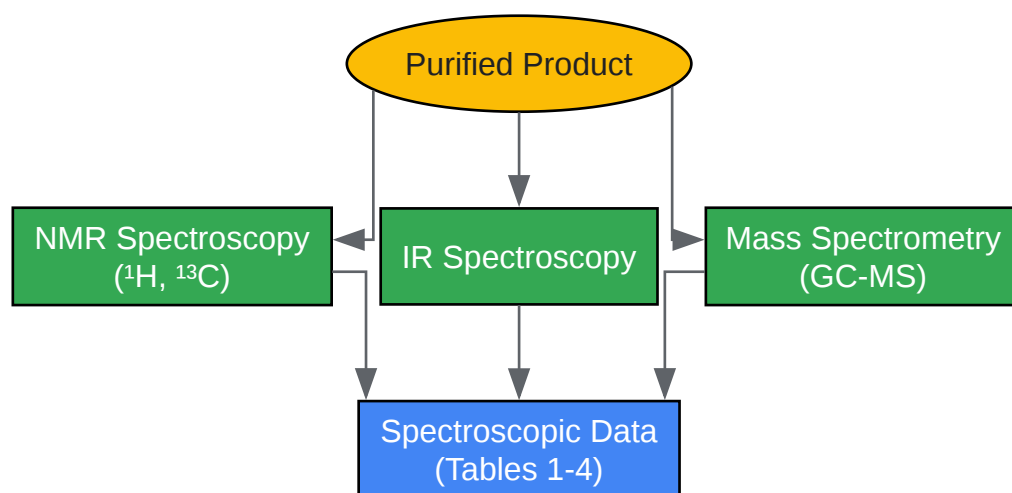
## Visualizations

The following diagrams illustrate the synthetic pathway and the general workflow for the spectroscopic analysis of **1,1-Dimethyl-4-nitrocyclohexane**.



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Caption: Synthetic pathway for **1,1-Dimethyl-4-nitrocyclohexane**.



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Caption: Workflow for spectroscopic analysis.

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## References

- 1. 1,1-Dimethyl-4-nitrocyclohexane | 2172032-17-4 | Benchchem [benchchem.com]
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